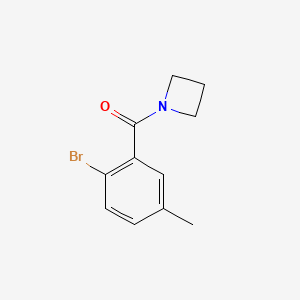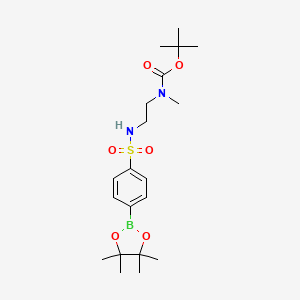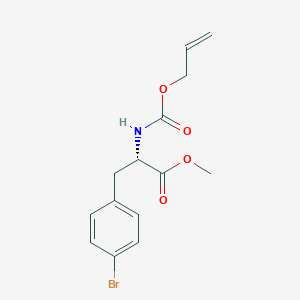
1-(Benzyloxy)-4-vinylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-vinylnaphthalene is an organic compound that features a naphthalene ring substituted with a benzyloxy group at the first position and a vinyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-vinylnaphthalene can be synthesized through a multi-step process involving the following key steps:
Vinylation: The vinyl group can be introduced via a Heck reaction, where the benzyloxy-substituted naphthalene is reacted with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-4-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted naphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-vinylnaphthalene has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polymers with unique optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be used in the development of fluorescent probes for biological imaging.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-vinylnaphthalene depends on its specific application. For instance:
In Polymerization: The vinyl group undergoes radical polymerization to form long polymer chains.
In Biological Systems: If used as a fluorescent probe, it interacts with specific biomolecules, leading to changes in fluorescence properties that can be detected and analyzed.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-vinylnaphthalene: Similar structure but with the vinyl group at the second position.
1-(Benzyloxy)-4-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: 1-(Benzyloxy)-4-vinylnaphthalene is unique due to the presence of both a benzyloxy and a vinyl group on the naphthalene ring, which imparts distinct reactivity and potential for diverse applications in materials science and organic synthesis.
Eigenschaften
IUPAC Name |
1-ethenyl-4-phenylmethoxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-2-16-12-13-19(18-11-7-6-10-17(16)18)20-14-15-8-4-3-5-9-15/h2-13H,1,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXIQYDYVMYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C2=CC=CC=C12)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea](/img/structure/B8168304.png)




